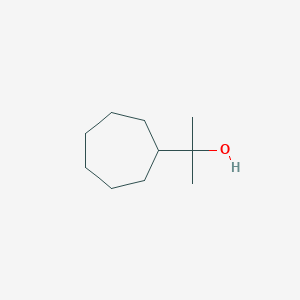
2-Cycloheptylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cycloheptylpropan-2-ol, also known as CHPO, is a cyclic tertiary alcohol that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications.
Wirkmechanismus
The mechanism of action of 2-Cycloheptylpropan-2-ol is not fully understood. However, it is believed that 2-Cycloheptylpropan-2-ol exerts its pharmacological effects through the modulation of various neurotransmitters and ion channels. 2-Cycloheptylpropan-2-ol has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the central nervous system. 2-Cycloheptylpropan-2-ol has also been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.
Biochemische Und Physiologische Effekte
2-Cycloheptylpropan-2-ol has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that 2-Cycloheptylpropan-2-ol exhibits antioxidant and anti-inflammatory activities. 2-Cycloheptylpropan-2-ol has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have demonstrated that 2-Cycloheptylpropan-2-ol exhibits analgesic and anticonvulsant activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cycloheptylpropan-2-ol in lab experiments include its unique structural features, its potential applications in organic synthesis, medicinal chemistry, and material science, and its pharmacological activities. The limitations of using 2-Cycloheptylpropan-2-ol in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-Cycloheptylpropan-2-ol. One direction is to further investigate the mechanism of action of 2-Cycloheptylpropan-2-ol and its potential applications in the treatment of various neurological disorders. Another direction is to develop new synthetic routes for the preparation of 2-Cycloheptylpropan-2-ol and its derivatives. Additionally, the potential applications of 2-Cycloheptylpropan-2-ol in material science and catalysis can be further explored.
Synthesemethoden
The synthesis of 2-Cycloheptylpropan-2-ol can be achieved through several methods, including the Grignard reaction, reduction of ketones, and the Michael addition reaction. The Grignard reaction involves the reaction of cycloheptanone with magnesium in the presence of anhydrous ether, followed by the addition of propargyl alcohol. Reduction of ketones involves the reduction of cycloheptanone with sodium borohydride or lithium aluminum hydride. The Michael addition reaction involves the reaction of cycloheptanone with acrolein in the presence of a base, followed by the reduction of the resulting product with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Cycloheptylpropan-2-ol has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-Cycloheptylpropan-2-ol has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. In medicinal chemistry, 2-Cycloheptylpropan-2-ol has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. In material science, 2-Cycloheptylpropan-2-ol has been used as a ligand for the synthesis of metal-organic frameworks and as a monomer for the synthesis of polymers.
Eigenschaften
CAS-Nummer |
16624-02-5 |
|---|---|
Produktname |
2-Cycloheptylpropan-2-ol |
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2-cycloheptylpropan-2-ol |
InChI |
InChI=1S/C10H20O/c1-10(2,11)9-7-5-3-4-6-8-9/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
LFNOSERJRPEZBS-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCCCCC1)O |
Kanonische SMILES |
CC(C)(C1CCCCCC1)O |
Synonyme |
α,α-Dimethylcycloheptanemethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



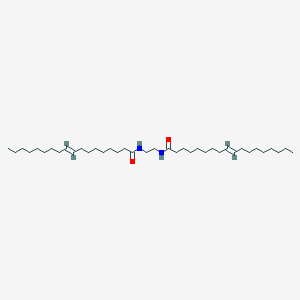
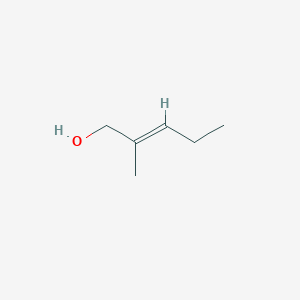
![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
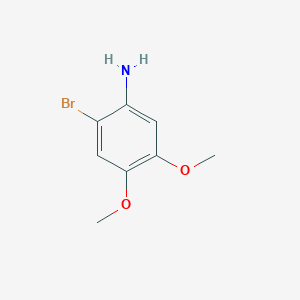
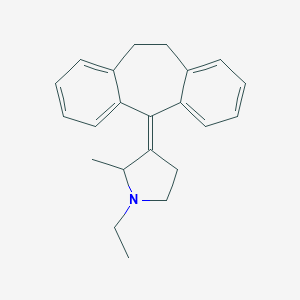
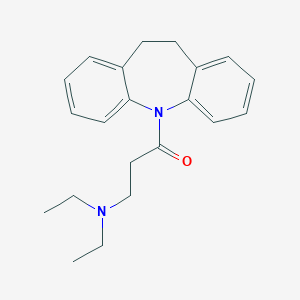
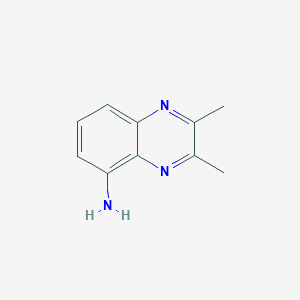
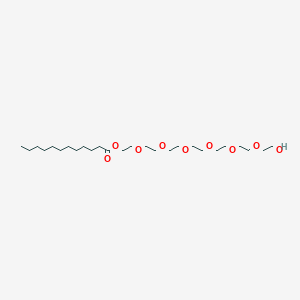
![3-Heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide](/img/structure/B91365.png)
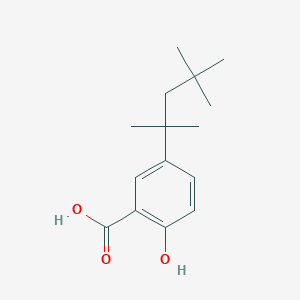
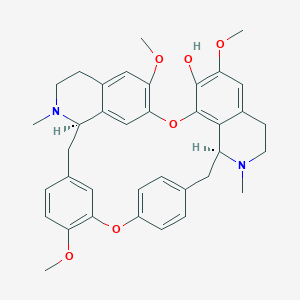
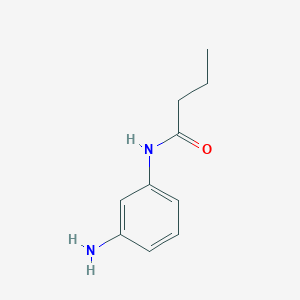
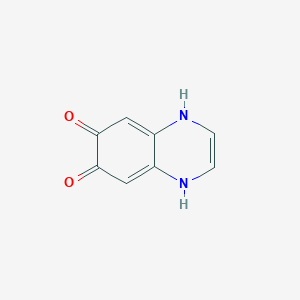
![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)